molecular formula C8H20N2O2 B8762459 2-Propanol, 1,1'-(1,2-ethanediyldiimino)bis- CAS No. 3270-73-3

2-Propanol, 1,1'-(1,2-ethanediyldiimino)bis-

Cat. No. B8762459
CAS RN: 3270-73-3
M. Wt: 176.26 g/mol
InChI Key: NXNQLKPBPWLUSX-UHFFFAOYSA-N
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Patent
US04889530

Procedure details

(IV-a): Propylene oxide (142.4 g, 2.4 mol) was added dropwise over a period of 11 hours to a solution of ethylenediamine (71.9 g, 1.2 mol) in 25 mL absolute ethanol and 10 mL of nitrogen purged distilled water at 90° C. After addition, the reaction was maintained for an additional hour, then cooled to room temperature (about 20° C.). The reaction solution was concentrated by rotary evaporation to give a milky white suspension which, upon dissolution in anhydrous ether, produced a white precipitate of N,N'-bis(2-hydroxypropyl)ethylenediamine in 28.5 percent yield. The product was crystallized from methanol/ethanol [m.p. 132° C., IR(Nujol): 3250(OH); NMR(MeOHd4): δ3.8(m,2H); 2.6(t,8H); 1.2(d,6H)].
Quantity
142.4 g
Type
reactant
Reaction Step One
Quantity
71.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:4][CH:2]1[CH3:3].[CH2:5]([NH2:8])[CH2:6][NH2:7]>C(O)C.CCOCC>[OH:4][CH:2]([CH3:3])[CH2:1][NH:7][CH2:6][CH2:5][NH:8][CH2:1][CH:2]([OH:4])[CH3:3]

Inputs

Step One
Name
Quantity
142.4 g
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
71.9 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged
DISTILLATION
Type
DISTILLATION
Details
distilled water at 90° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was maintained for an additional hour
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a milky white suspension which

Outcomes

Product
Name
Type
product
Smiles
OC(CNCCNCC(C)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.